

Spectroscopic Profile of 3-Bromo-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-6-methoxyquinoline**

Cat. No.: **B077520**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-6-methoxyquinoline** (CAS No. 14036-96-5), a substituted quinoline of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The empirical formula for **3-Bromo-6-methoxyquinoline** is $C_{10}H_8BrNO$, with a molecular weight of approximately 238.08 g/mol .^[1] The spectroscopic data presented below are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data for **3-Bromo-6-methoxyquinoline**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	Data not available	s	-
H-4	Data not available	s	-
H-5	Data not available	d	Value not available
H-7	Data not available	dd	Value not available
H-8	Data not available	d	Value not available
OCH ₃	Data not available	s	-

Note: Specific experimental ¹H NMR data for **3-Bromo-6-methoxyquinoline** was not found in the provided search results. Expected chemical shifts would be in the aromatic region (7.0-9.0 ppm) and around 3.8-4.0 ppm for the methoxy group protons, based on data for similar quinoline derivatives.[2]

Table 2: ¹³C NMR Spectroscopic Data for **3-Bromo-6-methoxyquinoline**

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-4a	Data not available
C-5	Data not available
C-6	Data not available
C-7	Data not available
C-8	Data not available
C-8a	Data not available
OCH ₃	Data not available

Note: Specific experimental ^{13}C NMR data for **3-Bromo-6-methoxyquinoline** was not found in the provided search results. Expected chemical shifts for the quinoline ring carbons would appear in the range of 100-160 ppm, with the carbon attached to the bromine atom (C-3) and the carbon bearing the methoxy group (C-6) showing characteristic shifts. The methoxy carbon would be expected around 55 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **3-Bromo-6-methoxyquinoline**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
~3100-3000	Medium-Weak	Aromatic C-H stretch
~1620-1580	Medium-Strong	C=C and C=N stretching (quinoline ring)
~1500-1400	Medium-Strong	Aromatic ring skeletal vibrations
~1250-1200	Strong	Aryl-O-CH ₃ asymmetric stretch
~1050-1000	Medium	Aryl-O-CH ₃ symmetric stretch
Below 800	Medium-Strong	C-Br stretch

Note: Specific experimental IR data for **3-Bromo-6-methoxyquinoline** was not found in the provided search results. The table presents expected absorption bands based on the known frequencies for quinoline and methoxy- and bromo-substituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **3-Bromo-6-methoxyquinoline**

m/z Value	Relative Intensity	Ion Assignment
237	~100%	[M] ⁺ • (with ⁷⁹ Br)
239	~98%	[M+2] ⁺ • (with ⁸¹ Br)

Note: The mass spectrum of **3-Bromo-6-methoxyquinoline** is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **3-Bromo-6-methoxyquinoline**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3-Bromo-6-methoxyquinoline** for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation:

- Solid Sample (KBr Pellet):
 - Thoroughly grind 1-2 mg of **3-Bromo-6-methoxyquinoline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

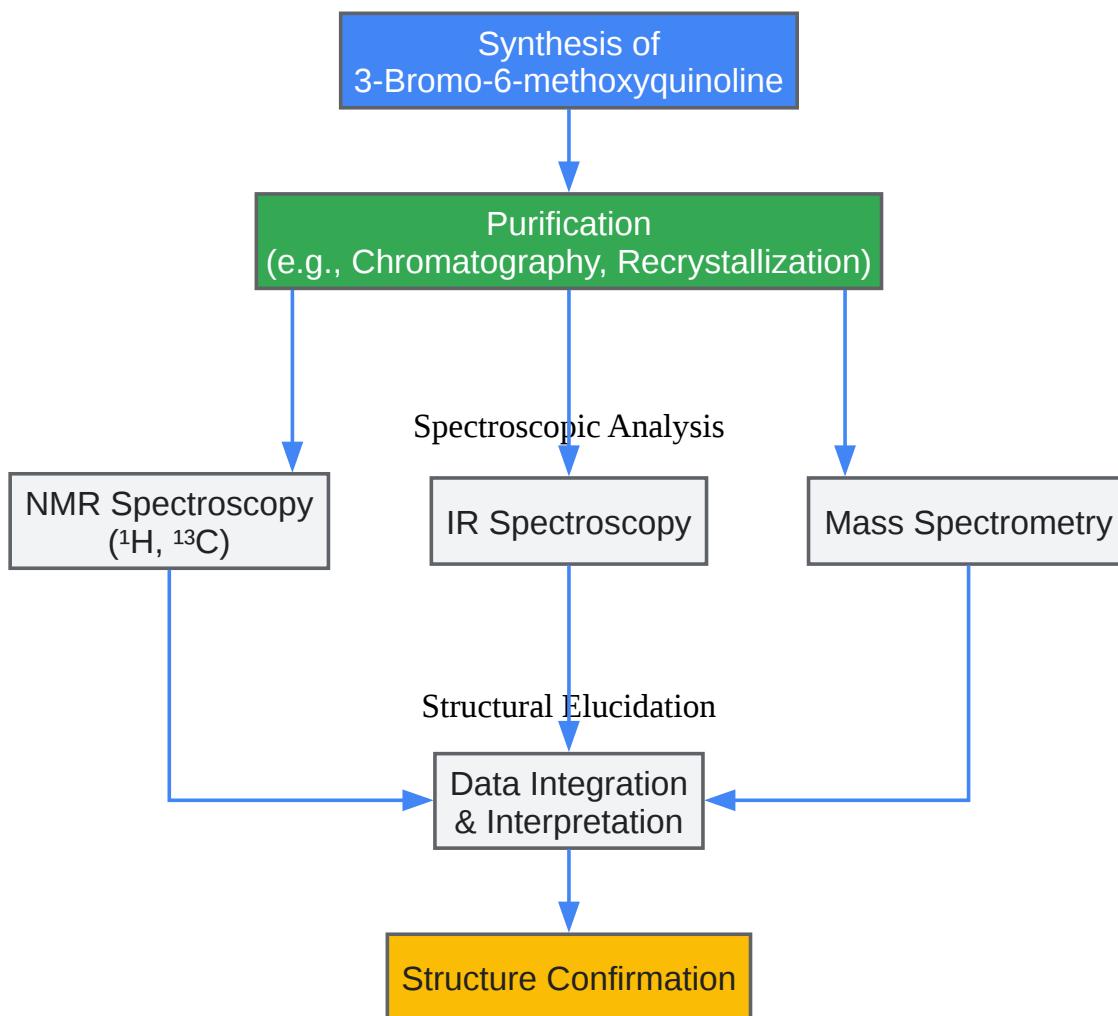
- Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the beam path and record the sample spectrum.
- The data is typically collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **3-Bromo-6-methoxyquinoline** in a suitable volatile solvent (e.g., methanol or acetonitrile).


Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Ionization:
 - ESI: Suitable for obtaining the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - EI: A "hard" ionization technique that can provide information about the molecular ion and fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Bromo-6-methoxyquinoline**.

Compound Synthesis & Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **3-Bromo-6-methoxyquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-6-methoxyquinoline: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [<https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com